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Introduction
Solid-phase oligonucleotide synthesis is the cornerstone of modern molecular biology, enabling

the rapid and efficient production of custom DNA and RNA sequences. The phosphoramidite

method, performed on a solid support, is the most widely used chemistry for this process.[1][2]

This technique allows for the sequential addition of nucleotide building blocks in a highly

controlled, cyclical manner, a process that has been fully automated since the late 1970s.[1] A

key component of this chemistry is the 4,4'-dimethoxytrityl (DMT) group, a protecting group for

the 5'-hydroxyl of the nucleoside.[3][4] This document provides a detailed, step-by-step guide

to solid-phase oligonucleotide synthesis, focusing on the critical role of the DMT group and the

underlying phosphoramidite chemistry.

The Principle of Solid-Phase Synthesis
Solid-phase synthesis offers significant advantages over traditional solution-phase methods by

anchoring the growing oligonucleotide chain to an insoluble solid support, typically controlled

pore glass (CPG) or polystyrene.[3][5] This immobilization simplifies the entire process, as

excess reagents and by-products can be easily washed away after each reaction step,

eliminating the need for intermediate purification.[2][6] The synthesis proceeds in the 3' to 5'

direction, which is the opposite of enzymatic DNA and RNA synthesis.
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The Synthesis Cycle: A Four-Step Process
The addition of each nucleotide is accomplished through a four-step cycle that is repeated until

the desired oligonucleotide sequence is assembled.[5][7] The four steps are: detritylation,

coupling, capping, and oxidation.

Detritylation (Deblocking)
The synthesis cycle begins with the removal of the acid-labile DMT protecting group from the

5'-hydroxyl of the nucleoside attached to the solid support.[8] This deprotection step exposes

the reactive 5'-hydroxyl group, making it available for reaction with the next nucleotide.

Reagent: A mild acid, typically 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in

an anhydrous, non-polar solvent like dichloromethane (DCM).[9]

Mechanism: The acidic solution cleaves the DMT group, which, when released, forms a

stable orange-colored DMT cation.[3][4]

Monitoring: The intensity of the orange color, which can be measured spectrophotometrically

at approximately 495 nm, is directly proportional to the amount of DMT cation released.[7][8]

This provides a real-time method for monitoring the coupling efficiency of the previous cycle.

[8]

Coupling
Following detritylation and a washing step to remove the acid, the next phosphoramidite

monomer is introduced along with an activator.[5] The activated phosphoramidite then reacts

with the free 5'-hydroxyl of the support-bound nucleoside, forming a phosphite triester linkage.

[7]

Reagents:

Phosphoramidite Monomer: A nucleoside with a protected 5'-hydroxyl (DMT group), a

reactive phosphoramidite group at the 3'-position, and protecting groups on the exocyclic

amines of the bases (except for thymine and uracil).[2][10]

Activator: A weak acid, such as 5-(ethylthio)-1H-tetrazole (ETT) or dicyanoimidazole (DCI),

that protonates the nitrogen of the phosphoramidite, making it highly reactive.[11]
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Reaction Conditions: The reaction is carried out in an anhydrous solvent, typically

acetonitrile. A several-fold excess of the phosphoramidite and activator is used to drive the

reaction to completion.

Capping
Despite using excess reagents, a small percentage of the 5'-hydroxyl groups may fail to react

during the coupling step. To prevent these unreacted sites from participating in subsequent

cycles and forming deletion mutations (n-1 sequences), they are permanently blocked in a

process called capping.[7][8]

Reagents: A mixture of two capping solutions is typically used:

Cap A: Acetic anhydride in tetrahydrofuran (THF) and pyridine or lutidine.[9][12]

Cap B: N-methylimidazole (NMI) in THF.[8]

Mechanism: The reagents react to form an intermediate that acetylates the unreacted 5'-

hydroxyl groups, rendering them inert to further chain elongation.[3][12]

Oxidation
The newly formed phosphite triester linkage is unstable and susceptible to cleavage under the

acidic conditions of the subsequent detritylation step.[6] Therefore, it is oxidized to a more

stable pentavalent phosphate triester, which mirrors the natural phosphate backbone of DNA

and RNA.[5][8]

Reagent: A solution of iodine in the presence of water and a weak base like pyridine in THF.

[7][9]

Mechanism: The iodine solution oxidizes the P(III) atom of the phosphite triester to a P(V)

phosphate triester.[8]

This four-step cycle is repeated for each nucleotide to be added to the growing oligonucleotide

chain.
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Materials and Reagents
Solid Support: Controlled Pore Glass (CPG) or polystyrene beads functionalized with the first

nucleoside (DMT-on).

Phosphoramidites: DMT-protected deoxynucleoside or ribonucleoside phosphoramidites (A,

C, G, T/U) with appropriate base protection (e.g., Bz for A and C, iBu for G).[9]

Detritylation Solution: 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM).

Activator Solution: 0.45 M 5-Ethylthio-1H-tetrazole (ETT) in anhydrous acetonitrile.

Coupling Solution: 0.1 M Phosphoramidite in anhydrous acetonitrile.

Capping Solution A: Acetic Anhydride/Pyridine/THF (10:10:80 v/v/v).[6]

Capping Solution B: 16% N-Methylimidazole (NMI) in THF.[6]

Oxidation Solution: 0.02 M Iodine in THF/Pyridine/Water (78:20:2 v/v/v).[6]

Washing Solvent: Anhydrous acetonitrile.

Cleavage and Deprotection Solution: Concentrated ammonium hydroxide or a mixture of

ammonium hydroxide and methylamine (AMA).[13][14]

Automated Synthesis Cycle Protocol
The following protocol is a generalized representation of a single synthesis cycle on an

automated DNA/RNA synthesizer. The specific timings and volumes may vary depending on

the instrument and the scale of the synthesis.
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Step Operation Reagent/Solvent Typical Duration

1 Wash Anhydrous Acetonitrile 30 s

2 Detritylation 3% TCA in DCM 60-90 s[6]

3 Wash Anhydrous Acetonitrile 30 s

4 Coupling
Phosphoramidite +

Activator
60-120 s[6]

5 Wash Anhydrous Acetonitrile 30 s

6 Capping
Capping A + Capping

B
30 s[6]

7 Wash Anhydrous Acetonitrile 30 s

8 Oxidation Iodine Solution 30 s[6]

9 Wash Anhydrous Acetonitrile 30 s

Table 1: Typical timings for a single cycle in solid-phase oligonucleotide synthesis.

Post-Synthesis Processing
Cleavage and Deprotection
Once the desired sequence has been synthesized, the oligonucleotide must be cleaved from

the solid support, and all remaining protecting groups on the nucleobases and the phosphate

backbone must be removed.[6][15]

Cleavage from Support: The oligonucleotide is cleaved from the solid support, typically using

a concentrated solution of ammonium hydroxide at room temperature.[8][13]

Base and Phosphate Deprotection: The same ammoniacal solution is used to remove the

protecting groups from the exocyclic amines of the nucleobases (e.g., benzoyl, isobutyryl)

and the cyanoethyl groups from the phosphate backbone.[12][16] This step is often

performed at an elevated temperature (e.g., 55°C) for several hours.[8]

Purification
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Crude synthetic oligonucleotides contain the full-length product as well as truncated sequences

and other impurities. Therefore, purification is often necessary to obtain a product of sufficient

purity for downstream applications.

DMT-On Purification: A common strategy for purifying the full-length oligonucleotide is to

leave the final 5'-DMT group attached after synthesis ("DMT-on").[9][17] This lipophilic DMT

group allows for the selective retention of the full-length product on a reversed-phase HPLC

column, while the shorter, "DMT-off" failure sequences are washed away.[17] The DMT

group is then removed from the purified oligonucleotide by treatment with a mild acid.[9]

Other Purification Methods: Other purification techniques include anion-exchange HPLC,

which separates oligonucleotides based on charge (length), and polyacrylamide gel

electrophoresis (PAGE), which separates based on size.[18][19]

Quantitative Data
The efficiency of each coupling step is crucial for the overall yield of the final oligonucleotide.

Even a small decrease in coupling efficiency can significantly reduce the yield of the full-length

product, especially for long oligonucleotides.[20]

Coupling Efficiency
per Cycle

Overall Yield for a
20-mer

Overall Yield for a
50-mer

Overall Yield for a
100-mer

98.0% 66.8% 36.4% 13.3%

99.0% 82.6% 61.0% 36.6%

99.5% 91.0% 78.2% 60.6%

Table 2: Theoretical overall yield of full-length oligonucleotide based on coupling efficiency. The

overall yield is calculated as (Coupling Efficiency)^(Number of Couplings).
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Caption: The four-step cycle of solid-phase oligonucleotide synthesis.
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Overall Synthesis and Purification Workflow

Automated Solid-Phase Synthesis
(Cyclical Addition of Nucleotides)

Cleavage from Solid Support
(e.g., Ammonium Hydroxide)

Base and Phosphate Deprotection

Purification of Full-Length Oligonucleotide
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Final Purified Oligonucleotide
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Caption: Workflow from synthesis to final purified product.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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